Cas no 92012-22-1 (tert-butyl 2-acetylpyrrolidine-1-carboxylate)

tert-butyl 2-acetylpyrrolidine-1-carboxylate structure
92012-22-1 structure
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1
C11H19NO3
213.273463487625
MFCD16308624
858986
15587526

tert-butyl 2-acetylpyrrolidine-1-carboxylate Properties

Names and Identifiers

    • tert-butyl 2-acetylpyrrolidine-1-carboxylate
    • 1,1-Dimethylethyl 2-acetyl-1-pyrrolidinecarboxylate (ACI)
    • 2-Acetyl-pyrrolidine-1-carboxylic acid tert-butyl ester
    • 1-Boc-2-acetyl-pyrrolidine
    • AKOS004910675
    • tert-butyl2-acetylpyrrolidine-1-carboxylate
    • AS-40255
    • SB39930
    • MFCD16308624
    • SB39886
    • MFCD11975894
    • (R)-1-(1-Boc-2-pyrrolidinyl)ethanone
    • DA-01030
    • SCHEMBL5423413
    • 2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester
    • SY097649
    • 1-Pyrrolidinecarboxylic acid, 2-acetyl-, 1,1-dimethylethyl ester
    • EN300-85377
    • Z1258568622
    • CS-0048434
    • SB38243
    • MFCD11975893
    • 92012-22-1
    • (S)-1-Boc-2-acetylpyrrolidine
    • DB-079215
    • SY111282
    • +Expand
    • MFCD16308624
    • NNCPMJHKYIRKSA-UHFFFAOYSA-N
    • 1S/C11H19NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3
    • O=C(N1C(C(C)=O)CCC1)OC(C)(C)C

Computed Properties

  • 213.13649347g/mol
  • 0
  • 4
  • 4
  • 213.13649347g/mol
  • 15
  • 268
  • 0
  • 0
  • 1
  • 0
  • 0
  • 1
  • 1.4
  • 46.6Ų

tert-butyl 2-acetylpyrrolidine-1-carboxylate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00H3H0-100mg
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95%
100mg
$27.00 2024-04-20
A2B Chem LLC
AH96852-250mg
tert-Butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95%
250mg
$67.00 2024-07-18
Aaron
AR00H3PC-100mg
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 97%
100mg
$27.00 2024-07-18
abcr
AB456629-1g
2-Acetylpyrrolidine-1-carboxylic acid tert-butyl ester, 95%; .
92012-22-1 95%
1g
€200.30 2024-08-03
Advanced ChemBlocks
M22670-1G
1-Boc-2-acetyl-pyrrolidine
92012-22-1 97%
1G
$125 2023-09-15
Alichem
A109005490-1g
tert-Butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95%
1g
$280.83 2023-08-31
Apollo Scientific
OR944671-500mg
1-Boc-2-acetyl-pyrrolidine
92012-22-1 97%
500mg
£216.00 2023-09-02
Chemenu
CM198011-5g
1-Boc-2-acetyl-pyrrolidine
92012-22-1 95%
5g
$711 2021-08-05
Crysdot LLC
CD11014530-5g
tert-Butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95+%
5g
$752
Enamine
EN300-85377-0.05g
tert-butyl 2-acetylpyrrolidine-1-carboxylate
92012-22-1 95%
0.05g
$64.0 2024-05-21

tert-butyl 2-acetylpyrrolidine-1-carboxylate Synthesis

Synthetic Circuit 1

Reaction Conditions
Reference
Catalytic hydrogenation of pyrroles at atmospheric pressure
Kaiser, Hans Peter; Muchowski, Joseph M., Journal of Organic Chemistry, 1984, 49(22), 4203-9

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  16 h, rt
Reference
New short and general synthesis of three key Maillard flavour compounds: 2-Acetyl-1-pyrroline, 6-acetyl-1,2,3,4-tetrahydropyridine and 5-acetyl-2,3-dihydro-4H-1,4-thiazine
Deblander, Jurgen; Van Aeken, Sam; Adams, An; De Kimpe, Norbert; Abbaspour Tehrani, Kourosch, Food Chemistry, 2015, 168, 327-331

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 1.5 h, 0 °C
1.2 Solvents: Water
Reference
Flavoring compositions for savory applications
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubstituted pyrrolidine derivatives
Lian, Wen-Fang; Wang, Cui-Cui; Kang, Huai-Ping; Li, Hai-Ling; Feng, Juan; et al, Tetrahedron Letters, 2017, 58(14), 1399-1402

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
New and Convenient Syntheses of the Important Roasty, Popcorn-like Smelling Food Aroma Compounds 2-Acetyl-1-pyrroline and 2-Acetyltetrahydropyridine from Their Corresponding Cyclic α-Amino Acids
Hofmann, Thomas; Schieberle, Peter, Journal of Agricultural and Food Chemistry, 1998, 46(2), 616-619

tert-butyl 2-acetylpyrrolidine-1-carboxylate Raw materials

tert-butyl 2-acetylpyrrolidine-1-carboxylate Preparation Products

tert-butyl 2-acetylpyrrolidine-1-carboxylate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92012-22-1)tert-butyl 2-acetylpyrrolidine-1-carboxylate
A1045536
99%/99%
5g/50g
244.0/1982.0